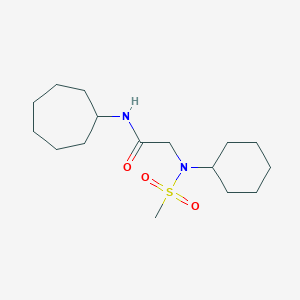
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. CNPA has been found to have various biochemical and physiological effects on the human body, making it an important subject of study in the field of biochemistry and pharmacology.
Wirkmechanismus
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is a substrate for epoxide hydrolases, which catalyze the hydrolysis of epoxides to form diols. The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide involves the formation of a covalent bond between the epoxide and the enzyme, followed by the hydrolysis of the epoxide to form a diol.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been found to have various biochemical and physiological effects on the human body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been shown to inhibit the activity of epoxide hydrolases, which can lead to the accumulation of epoxides in the body. This can have toxic effects on the body, as epoxides are known to be carcinogenic and mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has several advantages as a tool for scientific research. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is stable and easy to handle, making it a convenient substrate for enzyme assays. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is also readily available and relatively inexpensive. However, N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has some limitations as well. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is not a physiological substrate for epoxide hydrolases, which can limit its relevance to the study of the metabolism of drugs and toxins in the body.
Zukünftige Richtungen
There are several future directions for research involving N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide. One area of research is the development of new inhibitors of epoxide hydrolases based on the structure of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide. Another area of research is the study of the metabolism of drugs and toxins in the body using more physiologically relevant substrates for epoxide hydrolases. Additionally, the use of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide in the development of new drugs and therapies is an area of potential future research.
Synthesemethoden
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is synthesized through a series of chemical reactions starting with 4-chloro-3-nitroaniline and 4-ethoxyphenylacetic acid. The reaction involves the use of various reagents and catalysts, and the final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been used extensively in scientific research as a tool to study the biochemical and physiological effects of various compounds on the human body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is commonly used as a substrate for enzymes such as epoxide hydrolases, which are involved in the metabolism of various drugs and toxins in the body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has also been used to study the mechanism of action of various drugs and toxins.
Eigenschaften
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-24-14-7-3-12(4-8-14)5-10-17(21)19-13-6-9-15(18)16(11-13)20(22)23/h3-11H,2H2,1H3,(H,19,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYNCFWFLHCOL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)
![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)




![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)

